The compound "N-(2-Benzoyl-4-chlorophenyl)formamide" is a derivative of benzamide with potential applications in various fields due to its chemical structure. Benzamide derivatives are known for their diverse biological activities and have been the subject of numerous studies. The presence of a chlorophenyl group in such compounds often contributes to their biological activity and can influence their physical and chemical properties.
Benzamide derivatives exhibit a range of mechanisms of action depending on their specific structure and the functional groups present. For instance, the presence of a chlorophenyl group can enhance the ability of the compound to interact with biological targets through mechanisms such as hydrogen bonding or hydrophobic interactions. In the case of "N-(2-Benzoyl-4-chlorophenyl)formamide," the exact mechanism of action would depend on the context of its application, whether it be as a catalyst in chemical reactions or as a therapeutic agent. For example, l-Piperazine-2-carboxylic acid derived N-formamides have been shown to act as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating that similar compounds could also serve as effective catalysts in organic synthesis1.
Benzamide derivatives have been extensively studied for their pharmaceutical applications, particularly as antifungal agents. A study on new benzamide derivatives, including those with chlorophenoxy groups, demonstrated broad-spectrum antifungal activity against various yeast and filamentous fungal strains. These compounds were found to act by increasing membrane permeability of fungal cells, suggesting that "N-(2-Benzoyl-4-chlorophenyl)formamide" could potentially have similar antifungal properties3. Additionally, benzamide derivatives have been investigated for their inhibitory effects against the COVID-19 coronavirus's primary protease, which could be relevant for the development of antiviral drugs4.
In material science, the crystalline forms of benzamide derivatives can be characterized to understand their thermal and structural properties. For example, different polymorphs of a related compound were studied using X-ray powder diffractometry and thermal analysis, which could be relevant for the development of new materials with specific thermal properties5.
Benzamide derivatives are also valuable in chemical synthesis. The study of their crystal structures and intermolecular interactions can provide insights into the design of new compounds with desired chemical properties. For instance, the synthesis and characterization of "N-(4-Chlorophenyl)benzamide" revealed intra- and intermolecular hydrogen bonding, which could influence the reactivity and stability of the compound6. Similarly, the synthesis and characterization of "2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" involved detailed analysis using various spectroscopic techniques and theoretical calculations, which could inform the synthesis of related compounds like "N-(2-Benzoyl-4-chlorophenyl)formamide"7.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: